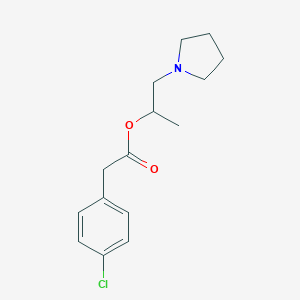
1-(Pyrrolidin-1-yl)propan-2-yl (4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)propan-2-yl (4-chlorophenyl)acetate, commonly known as 4-CPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylacetone and is often used in the synthesis of other chemicals. In
Mécanisme D'action
The mechanism of action of 4-CPA is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 4-CPA has also been found to have a variety of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in the levels of various hormones and enzymes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-CPA in lab experiments is its ability to selectively target certain neurotransmitters, making it a valuable tool for studying the effects of these neurotransmitters on behavior and cognition. However, there are also limitations to its use, including the potential for toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are many potential directions for future research on 4-CPA. These include further studies on its mechanism of action, its potential therapeutic applications, and its use as a tool for studying the role of neurotransmitters in behavior and cognition. Additionally, there is a need for more research on the safety and toxicity of this compound, as well as its potential interactions with other drugs and chemicals. Overall, 4-CPA is a promising compound with many potential applications in scientific research, and further study is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of 4-CPA involves the reaction of phenylacetone with hydrochloric acid and pyrrolidine. This process results in the formation of 1-(Pyrrolidin-1-yl)propan-2-ol, which is then reacted with acetic anhydride to form 1-(Pyrrolidin-1-yl)propan-2-yl acetate. Finally, the addition of 4-chlorobenzaldehyde to this compound results in the formation of 4-CPA.
Applications De Recherche Scientifique
4-CPA has been studied extensively for its potential applications in scientific research. It has been found to have a variety of uses, including as a precursor for the synthesis of other chemicals, as a reagent for the detection of certain compounds, and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C15H20ClNO2 |
|---|---|
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C15H20ClNO2/c1-12(11-17-8-2-3-9-17)19-15(18)10-13-4-6-14(16)7-5-13/h4-7,12H,2-3,8-11H2,1H3 |
Clé InChI |
BCZPULZQYMXJKH-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Tert-butylphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294781.png)
![3-(4-Tert-butylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294782.png)
![3-(4-Tert-butylphenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294783.png)
![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
